Tris(dipivaloylmethanato)lanthanum

Descripción general

Descripción

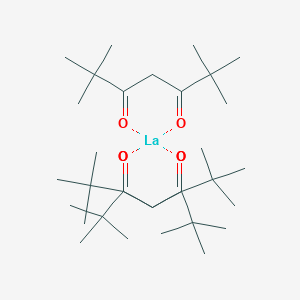

Tris(dipivaloylmethanato)lanthanum: is a coordination compound with the chemical formula C33H57LaO6 tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum(III) . This compound is part of a broader class of lanthanide β-diketonates, which are known for their stability and volatility. It appears as a white to almost white powder or crystal and is used in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tris(dipivaloylmethanato)lanthanum typically involves the reaction of lanthanum chloride hexahydrate with dipivaloylmethane in the presence of a base such as sodium hydroxide. The reaction is carried out in a mixture of water and acetone. The resulting precipitate is filtered, washed, and then dried. The final product is obtained by evaporating the solvents and recrystallizing the residue from toluene .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: Tris(dipivaloylmethanato)lanthanum primarily undergoes coordination reactions due to the presence of the lanthanum ion. It can participate in ligand exchange reactions where the dipivaloylmethane ligands are replaced by other ligands. Additionally, it can undergo thermal decomposition to form lanthanum oxide .

Common Reagents and Conditions:

Ligand Exchange Reactions: Common reagents include other β-diketones or phosphine oxides. The reactions are typically carried out in organic solvents such as toluene or hexane.

Thermal Decomposition: This reaction is carried out by heating the compound to high temperatures, often in an inert atmosphere to prevent oxidation

Major Products:

Ligand Exchange Reactions: The major products are new lanthanum complexes with different ligands.

Thermal Decomposition: The major product is lanthanum oxide (La2O3)

Aplicaciones Científicas De Investigación

Chemistry: Tris(dipivaloylmethanato)lanthanum is used as a precursor in the synthesis of other lanthanum compounds. It is also used in the preparation of lanthanum-based catalysts and in studies of coordination chemistry .

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are studied for their potential use in imaging and as contrast agents in magnetic resonance imaging (MRI) .

Industry: In the industrial sector, this compound is used in the production of thin films and coatings. It is also employed in the manufacture of high-purity lanthanum oxide, which is used in optical and electronic applications .

Mecanismo De Acción

The mechanism of action of tris(dipivaloylmethanato)lanthanum involves the coordination of the lanthanum ion with the oxygen atoms of the dipivaloylmethane ligands. This coordination stabilizes the lanthanum ion and allows it to participate in various chemical reactions. The compound’s stability and volatility make it suitable for use in processes such as chemical vapor deposition (CVD) for thin film production .

Comparación Con Compuestos Similares

- Tris(acetylacetonato)lanthanum(III)

- Tris(benzoylacetonato)lanthanum(III)

- Tris(dibenzoylmethanato)lanthanum(III)

Comparison: Tris(dipivaloylmethanato)lanthanum is unique due to its bulky dipivaloylmethane ligands, which provide greater stability and volatility compared to other lanthanum β-diketonates. This makes it particularly useful in applications requiring high thermal stability and precise deposition, such as in the production of thin films .

Actividad Biológica

Tris(dipivaloylmethanato)lanthanum (La(dpm)₃) is a lanthanide complex that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is a coordination compound with the formula C₃₃H₆₀LaO₆. The structure consists of a lanthanum ion coordinated to three dipivaloylmethanate ligands. The dipivaloylmethanate ligand is a bidentate ligand that forms stable chelates with lanthanides, enhancing their solubility and bioavailability.

Biological Activity

The biological activity of La(dpm)₃ can be categorized into several key areas:

1. Antioxidant Properties

Research has indicated that La(dpm)₃ exhibits antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. A study demonstrated that this compound could reduce reactive oxygen species (ROS) levels in cell cultures, suggesting its potential in protecting cells from oxidative damage .

2. Anticancer Effects

La(dpm)₃ has been investigated for its anticancer properties. In vitro studies showed that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways related to cell survival and death .

3. Effects on Cellular Metabolism

The compound also influences cellular metabolism. It has been observed to enhance mitochondrial function, leading to increased ATP production in certain cell types. This effect may be linked to its ability to improve the efficiency of electron transport chain complexes within mitochondria .

Case Study 1: Antioxidant Activity

In a study published in the Journal of Molecular Structure, researchers evaluated the antioxidant effects of La(dpm)₃ on human fibroblast cells. The results indicated a significant reduction in oxidative stress markers when treated with varying concentrations of the compound. The study concluded that La(dpm)₃ could serve as a potential therapeutic agent for conditions associated with oxidative stress .

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer mechanisms was conducted using La(dpm)₃ on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased cell death compared to untreated controls. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis .

Table 1: Summary of Biological Activities of this compound

Propiedades

Número CAS |

14319-13-2 |

|---|---|

Fórmula molecular |

C33H57LaO6 |

Peso molecular |

688.7 g/mol |

Nombre IUPAC |

lanthanum(3+);2,2,6,6-tetramethylheptane-3,5-dione |

InChI |

InChI=1S/3C11H19O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |

Clave InChI |

BVHALGVWBCQFGY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[La] |

SMILES canónico |

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[La+3] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the thermal stability of Tris(dipivaloylmethanato)lanthanum compare to other precursors used in manganite perovskite deposition?

A: Research indicates that this compound exhibits a distinct decomposition temperature compared to other precursors like Tris(dipivaloylmethanato)manganese and Bis(dipivaloylmethanato)strontium. [] This difference in thermal behavior is crucial during the chemical vapor deposition process of manganite perovskites, as it directly impacts the film's final composition and properties. []

Q2: Can you elaborate on the role of in situ infrared absorption spectroscopy in controlling the composition of deposited films?

A: In situ infrared absorption spectroscopy allows researchers to monitor the decomposition behavior of precursors like this compound in real-time during the deposition process. [] By analyzing the infrared absorption patterns, researchers can determine the precursor densities in the gas phase. [] This information is then used to fine-tune the deposition parameters and achieve precise control over the atomic composition of the final manganite perovskite film. []

Q3: What is the molecular structure of this compound?

A: While the provided abstracts do not detail the molecular structure, gas electron diffraction studies have been conducted to elucidate the structure of this compound. [] Further investigation into these studies would be needed to elaborate on the specific bond lengths, angles, and spatial arrangement of atoms within the molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.